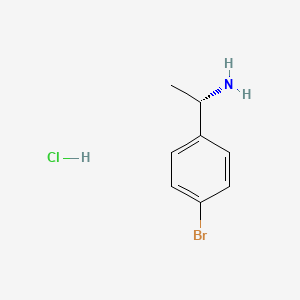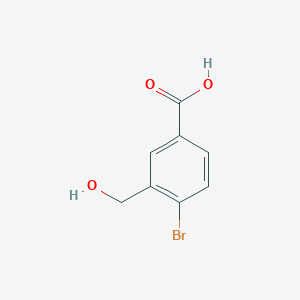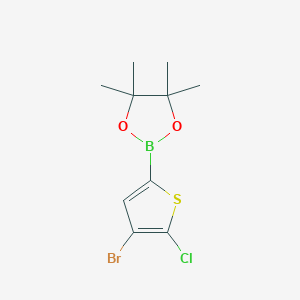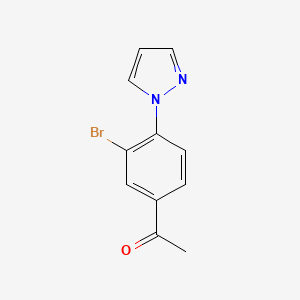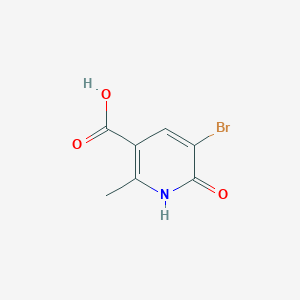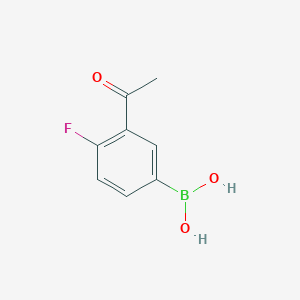
(3-Acetyl-4-fluorophenyl)boronic acid
Descripción general
Descripción
“(3-Acetyl-4-fluorophenyl)boronic acid” is a chemical compound with the empirical formula C8H8BFO3 and a molecular weight of 181.96 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(3-Acetyl-4-fluorophenyl)boronic acid” can be represented by the SMILES stringCC(C1=CC(B(O)O)=CC=C1F)=O . This indicates that the molecule consists of a phenyl ring with a boronic acid group, a fluorine atom, and an acetyl group attached to it . Chemical Reactions Analysis
Boronic acids, including “(3-Acetyl-4-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the synthesis of novel biologically active terphenyls .Aplicaciones Científicas De Investigación
-
3-Fluorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Methods of Application : The specific methods of application are not provided, but it involves palladium-catalyzed cross-couplings .
- Results or Outcomes : The outcomes of these reactions are novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
-
3,4,5-Trifluorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is involved in the preparation of phenylboronic catechol esters and determination of Lewis acidity. It’s also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators, multisubstituted olefins and conjugate dienes, and Suzuki cross-coupling reactions .
- Methods of Application : The specific methods of application are not provided, but it involves various organic synthesis reactions .
- Results or Outcomes : The outcomes of these reactions are various organic compounds, including phenylboronic catechol esters, benzopyranone derivatives, multisubstituted olefins and conjugate dienes .
-
4-Fluorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It’s also used to make novel biologically active terphenyls .
- Methods of Application : The specific methods of application are not provided, but it involves various coupling reactions .
- Results or Outcomes : The outcomes of these reactions are various organic compounds, including novel biologically active terphenyls .
-
2-Fluorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used in various organic synthesis reactions .
- Methods of Application : The specific methods of application are not provided, but it involves various organic synthesis reactions .
- Results or Outcomes : The outcomes of these reactions are various organic compounds .
-
4-(Trifluoromethyl)phenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used in various organic synthesis reactions .
- Methods of Application : The specific methods of application are not provided, but it involves various organic synthesis reactions .
- Results or Outcomes : The outcomes of these reactions are various organic compounds .
-
3,5-Difluorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used in various organic synthesis reactions .
- Methods of Application : The specific methods of application are not provided, but it involves various organic synthesis reactions .
- Results or Outcomes : The outcomes of these reactions are various organic compounds .
-
3-Fluorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Methods of Application : The specific methods of application are not provided, but it involves palladium-catalyzed cross-couplings .
- Results or Outcomes : The outcomes of these reactions are novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
-
4-(Trifluoromethyl)phenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used in various organic synthesis reactions .
- Methods of Application : The specific methods of application are not provided, but it involves various organic synthesis reactions .
- Results or Outcomes : The outcomes of these reactions are various organic compounds .
-
3-Hydroxyphenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used in various organic synthesis reactions .
- Methods of Application : The specific methods of application are not provided, but it involves various organic synthesis reactions .
- Results or Outcomes : The outcomes of these reactions are various organic compounds .
Safety And Hazards
“(3-Acetyl-4-fluorophenyl)boronic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
(3-acetyl-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQXKDHZMXMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716582 | |
| Record name | (3-Acetyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-4-fluorophenyl)boronic acid | |
CAS RN |
850198-68-4 | |
| Record name | (3-Acetyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)
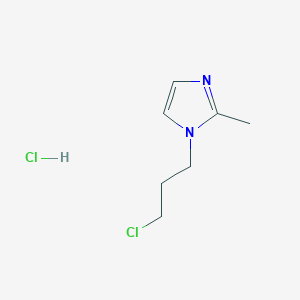

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
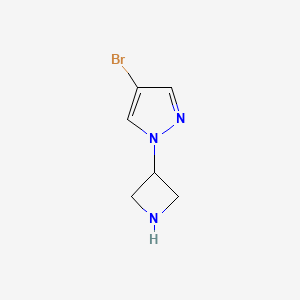
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)
